4'-Fluoro-3-iodo-3'-methylbenzophenone

カタログ番号 B1359332

CAS番号:

951886-66-1

分子量: 340.13 g/mol

InChIキー: ASHCWJUVJBVKDI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

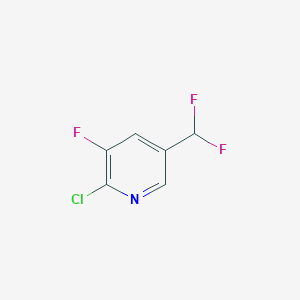

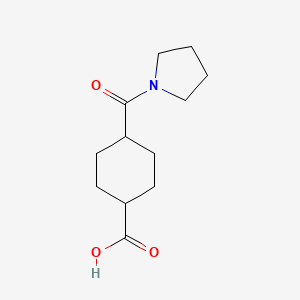

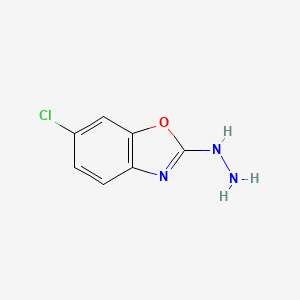

4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.

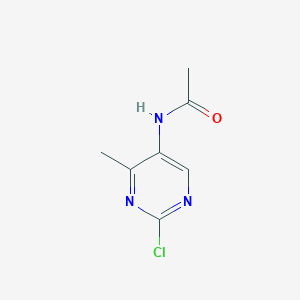

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.科学的研究の応用

-

Field: Materials Chemistry

- Application : 4’-Fluoro-4-iodo-3’-methylbenzophenone is a type of benzophenone, which are commonly used as photolinkers to produce chemical linkages upon photo-irradiation .

- Method : The benzophenones, aryldiazirines, and arylazides are irradiated to produce the desired chemical linkage .

- Results : The use of these photolinkers has led to versatile applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

-

Field: Bioanalytical Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for biomolecule immobilization and bioconjugation .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various biomolecules .

- Results : This method has been used successfully to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .

-

Field: Organic Chemistry

- Application : 4-Fluoro-4-methyl-4H-pyrazoles, a compound structurally similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used in Diels–Alder reactions .

- Method : The compound is reacted with a diene in a Diels–Alder reaction .

- Results : The compound showed lower reactivity than its difluoro analogue, but higher stability in the presence of biological nucleophiles .

- Field: Polymer Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering and rapid diagnostics .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various polymers .

- Results : This method has been used successfully to modify polymers for various purposes .

- Field: Surface Engineering

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various surfaces .

- Results : This method has been used successfully to modify surfaces for various purposes .

特性

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-iodo-3'-methylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)